Methyl 3-(allyloxy)-7-methylbenzofuran-2-carboxylate
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Overview
Description
Methyl3-(allyloxy)-7-methylbenzofuran-2-carboxylate is an organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound, in particular, features a benzofuran core with an allyloxy group at the 3-position, a methyl group at the 7-position, and a carboxylate ester at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-(allyloxy)-7-methylbenzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via an allylation reaction. This involves the reaction of the benzofuran derivative with an allyl halide in the presence of a base, such as potassium carbonate, under reflux conditions.
Esterification: The carboxylate ester is formed by reacting the benzofuran derivative with methanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of Methyl3-(allyloxy)-7-methylbenzofuran-2-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl3-(allyloxy)-7-methylbenzofuran-2-carboxylate can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced at various positions, including the carboxylate ester, to form alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethane can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols, reduced esters.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
Methyl3-(allyloxy)-7-methylbenzofuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl3-(allyloxy)-7-methylbenzofuran-2-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can interact with biological macromolecules through π-π stacking interactions, hydrogen bonding, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl3-(benzyloxy)-7-methylbenzofuran-2-carboxylate: Similar structure but with a benzyloxy group instead of an allyloxy group.
Methyl3-(methoxy)-7-methylbenzofuran-2-carboxylate: Similar structure but with a methoxy group instead of an allyloxy group.
Methyl3-(propoxy)-7-methylbenzofuran-2-carboxylate: Similar structure but with a propoxy group instead of an allyloxy group.
Uniqueness
Methyl3-(allyloxy)-7-methylbenzofuran-2-carboxylate is unique due to the presence of the allyloxy group, which imparts specific reactivity and biological activity. The allyloxy group can undergo various chemical transformations, making this compound a versatile intermediate in organic synthesis.
Properties
CAS No. |
1707391-72-7 |
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Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 7-methyl-3-prop-2-enoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-4-8-17-12-10-7-5-6-9(2)11(10)18-13(12)14(15)16-3/h4-7H,1,8H2,2-3H3 |
InChI Key |
SMBKEZODQVQEIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(O2)C(=O)OC)OCC=C |
Origin of Product |
United States |
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